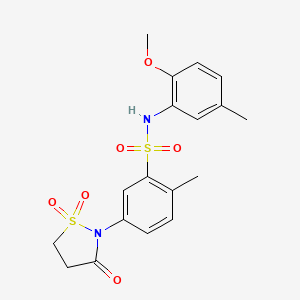![molecular formula C24H26BrFN4O2S B2524833 6-Bromo-3-{6-[4-(4-fluorophényl)pipérazin-1-yl]-6-oxohexyl}-2-sulfanylidène-1,2,3,4-tétrahydroquinazolin-4-one CAS No. 422288-45-7](/img/structure/B2524833.png)
6-Bromo-3-{6-[4-(4-fluorophényl)pipérazin-1-yl]-6-oxohexyl}-2-sulfanylidène-1,2,3,4-tétrahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" appears to be a complex molecule that may have been synthesized as part of a study on novel heterocyclic compounds with potential biological activity. The structure suggests the presence of a tetrahydroquinazolinone core, a bromo substituent, a fluorophenyl group attached to a piperazine ring, and a sulfanyliden moiety. This molecule could be of interest in the field of medicinal chemistry due to the presence of pharmacophoric elements such as the piperazine ring, which is often found in drug molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinazolinone ring and the subsequent introduction of the various substituents. The paper titled "Bromoethylsulfonium salt--a more effective annulation agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds" discusses a method that could potentially be adapted for the synthesis of the tetrahydroquinazolinone core. The use of bromoethylsulfonium salt for the annulation to form heterocyclic compounds suggests that a similar strategy could be employed to synthesize the bromo and sulfanyliden substituents of the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit certain key features based on the functional groups present. The tetrahydroquinazolinone core is likely to impart rigidity to the molecule, while the piperazine ring could introduce conformational flexibility. The presence of the 4-fluorophenyl group may influence the electronic properties of the molecule and potentially its interaction with biological targets. The bromo and sulfanyliden substituents could be reactive sites for further chemical modifications or play a role in the biological activity of the compound.
Chemical Reactions Analysis
Given the reactive nature of the bromo and sulfanyliden groups, the compound could participate in various chemical reactions. The bromo substituent could undergo nucleophilic substitution reactions, while the sulfanyliden moiety might be involved in addition or redox reactions. The piperazine ring is known to be a versatile moiety in medicinal chemistry, capable of engaging in hydrogen bonding and other non-covalent interactions, which could be relevant in the context of drug-receptor interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could affect the lipophilicity of the molecule, potentially enhancing membrane permeability. The bromo and sulfanyliden groups might contribute to the compound's reactivity and stability. The overall molecular shape and electronic distribution would be important factors determining the compound's solubility, boiling and melting points, and its behavior in different chemical environments.
Applications De Recherche Scientifique
Propriétés antifongiques
Des études récentes ont examiné des composés apparentés pour leur activité antifongique. Bien que des données spécifiques sur ce composé exact soient rares, il appartient à une classe de molécules ayant des effets fongicides potentiels. Des recherches supplémentaires pourraient éclaircir son mécanisme d'action et son efficacité contre les agents pathogènes fongiques .
Propriétés
IUPAC Name |
6-bromo-3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrFN4O2S/c25-17-5-10-21-20(16-17)23(32)30(24(33)27-21)11-3-1-2-4-22(31)29-14-12-28(13-15-29)19-8-6-18(26)7-9-19/h5-10,16,20H,1-4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRWFDVFYZNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

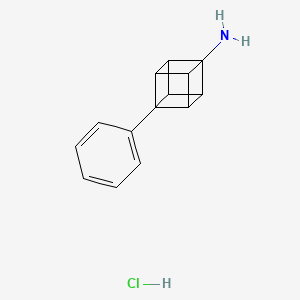
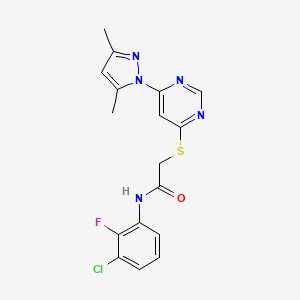
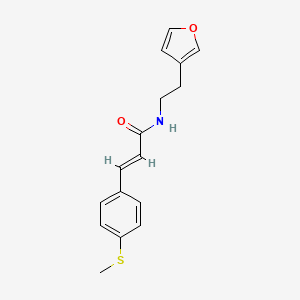
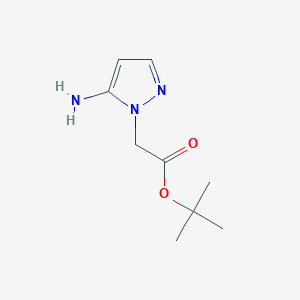
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)


![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
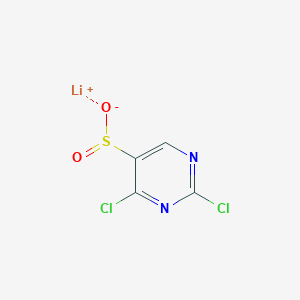

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
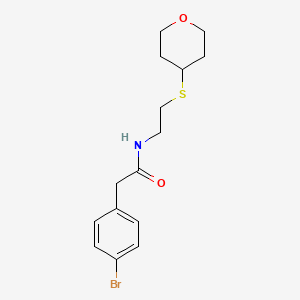
![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)
